molecular formula C7H5BrFNO B1526668 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone CAS No. 1026665-80-4

2-Bromo-1-(5-fluoropyridin-2-yl)ethanone

Cat. No.: B1526668
CAS No.: 1026665-80-4
M. Wt: 218.02 g/mol
InChI Key: ROMBETKIORDASQ-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-fluoropyridin-2-yl)ethanone is a brominated aromatic ketone with the molecular formula C₇H₅BrFNO and a molecular weight of 218.03 g/mol (CAS: 1026665-80-4) . It features a pyridine ring substituted with fluorine at the 5-position and a bromoacetyl group at the 2-position. This structure confers unique electronic properties due to the electron-withdrawing effects of fluorine and bromine, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

2-bromo-1-(5-fluoropyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO/c8-3-7(11)6-2-1-5(9)4-10-6/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMBETKIORDASQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Reaction Followed by Hydrolysis and Bromination

One well-documented approach involves the use of 5-fluoropyridine-2-carbonitrile as the starting material. The key steps are:

  • Step 1: Reaction of 5-fluoropyridine-2-carbonitrile with methylmagnesium bromide (a Grignard reagent) in tetrahydrofuran (THF) at low temperatures (-78 °C to 0 °C) under inert atmosphere to form an intermediate magnesium complex.
  • Step 2: Hydrolysis of the intermediate with aqueous hydrochloric acid to yield 1-(5-fluoropyridin-2-yl)ethanone.
  • Step 3: Bromination of the ethanone to introduce the bromo substituent at the alpha position.

This method is exemplified by the synthesis of 1-(5-fluoropyridin-2-yl)ethanone with a reported yield of 95% after purification by column chromatography. The subsequent bromination step to obtain 2-bromo-1-(5-fluoropyridin-2-yl)ethanone can be achieved using N-bromosuccinimide (NBS) or other brominating agents under mild conditions.

Direct Bromination of 1-(5-fluoropyridin-2-yl)ethanone

Another approach involves direct bromination of the ketone at the alpha position:

  • The ketone 1-(5-fluoropyridin-2-yl)ethanone is treated with brominating agents such as NBS in an appropriate solvent like acetonitrile at moderate temperatures (around 30 °C).
  • The reaction proceeds via enol or enolate intermediates to selectively introduce the bromine atom at the alpha carbon.
  • The product is then isolated by extraction and purified by silica gel chromatography.

This method is supported by general procedures for alpha-bromination of pyridyl ethanones and related compounds, often yielding the desired bromo-ketone in high purity and good yield.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Grignard addition 5-fluoropyridine-2-carbonitrile + MeMgBr in THF -78 °C to 0 °C 2-7 hours 95 Inert atmosphere; dropwise addition
Hydrolysis Aqueous HCl (2 M) 0 °C to RT 16 hours - Neutralization and extraction steps
Alpha-bromination NBS in CH3CN or equivalent brominating agent 25-30 °C 4-5 hours 80-90 Mild conditions, silica gel purification

Detailed Research Findings

  • The Grignard reaction is highly efficient for converting nitrile precursors to the corresponding ketones with fluoropyridine substituents, achieving up to 95% yield with careful temperature control and inert atmosphere.
  • Bromination using NBS is selective and mild, avoiding over-bromination or ring substitution, with yields typically above 80%.
  • Purification by silica gel chromatography using mixtures of dichloromethane and acetone or hexane and ethyl acetate is effective in isolating pure this compound.
  • Alternative brominating agents and conditions may be explored to optimize yield and selectivity, but NBS remains the most commonly reported reagent.
  • The synthetic route avoids the use of palladium catalysts or harsh conditions, making it practical for scale-up.

Summary Table of Preparation Routes

Route No. Starting Material Key Reagents Key Steps Yield (%) Reference
1 5-fluoropyridine-2-carbonitrile Methylmagnesium bromide, HCl Grignard addition, hydrolysis 95
2 1-(5-fluoropyridin-2-yl)ethanone N-Bromosuccinimide (NBS) Alpha-bromination 80-90

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in different structural isomers.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 2-Bromo-1-(5-fluoropyridin-2-yl)ethanoic acid

  • Reduction: 2-Bromo-1-(5-fluoropyridin-2-yl)ethanol

  • Substitution: 2-Hydroxy-1-(5-fluoropyridin-2-yl)ethanone

Scientific Research Applications

Organic Synthesis

Intermediate for Complex Molecules:
The compound serves as a crucial intermediate in the synthesis of various organic compounds. It can participate in several chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential for constructing complex molecular architectures.

Reactions Involving 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone:

  • Suzuki Coupling: This compound can be utilized in Suzuki coupling reactions to produce biaryl compounds, which are vital in pharmaceuticals and agrochemicals.
  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, facilitating the formation of derivatives that may exhibit enhanced biological activities.

Medicinal Chemistry

Potential Drug Development:
The compound has been investigated for its pharmacological properties, particularly as a potential lead compound in drug development. Its ability to interact with biological targets makes it a candidate for further exploration in therapeutic applications.

Biological Activity:
Research indicates that this compound exhibits:

  • Antimicrobial Properties: Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibiotic agent.
  • Anticancer Activity: Preliminary investigations indicate that this compound may induce apoptosis in cancer cells, making it a subject of interest for cancer therapeutics.

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of this compound:

Study FocusFindings
Antimicrobial EfficacyDemonstrated activity against Chlamydia trachomatis with MIC values ranging from 8 to 64 μg/mL .
Anticancer ResearchInduced apoptosis in colorectal cancer cells through ROS generation and modulation of apoptotic factors like Bax and Bcl-2 .
Enzyme InhibitionInvestigated as an inhibitor of tyrosine-protein phosphatases, influencing signaling pathways related to cell growth.

Mechanism of Action

The mechanism by which 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely, but often include interactions with cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Comparison of Pyridine-Based Bromoethanones

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features/Applications
2-Bromo-1-(5-fluoropyridin-2-yl)ethanone C₇H₅BrFNO 5-Fluoro, 2-bromoacetyl 218.03 Not reported High reactivity in nucleophilic substitutions
1-(5-Bromo-3-fluoropyridin-2-yl)ethanone C₇H₅BrFNO 3-Fluoro, 5-bromoacetyl 218.03 Not reported Used in kinase inhibitor synthesis
1-(5-Bromo-2-chloropyridin-3-yl)ethanone C₇H₅BrClNO 2-Chloro, 5-bromoacetyl 234.48 Not reported Intermediate in pesticide production

Key Observations :

  • Halogen Synergy : Combining bromine with chlorine (e.g., 5-bromo-2-chloro derivatives) improves leaving-group capacity in SN2 reactions but may reduce solubility due to increased molecular weight .

Phenyl and Hydroxyphenyl Derivatives

Table 2: Aromatic Bromoethanones with Polar Substituents

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features/Applications
2-Bromo-1-(4-hydroxyphenyl)ethanone C₈H₇BrO₂ 4-Hydroxy, 2-bromoacetyl 215.05 Not reported Precursor for adrenaline analogs
2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone C₈H₆BrFO₂ 5-Fluoro, 2-hydroxy 233.04 86–87 Enhanced acidity due to -OH; used in antifungal agents
2-Bromo-1-(4-methoxyphenyl)ethanone C₉H₉BrO₂ 4-Methoxy, 2-bromoacetyl 229.08 Not reported Electron-donating -OCH₃ stabilizes intermediates in cross-coupling reactions

Key Observations :

  • Polarity and Reactivity : Hydroxyl groups (e.g., 4-hydroxyphenyl) increase solubility in polar solvents but may necessitate protective group strategies during synthesis .
  • Electronic Effects : Methoxy groups (-OCH₃) donate electrons, reducing electrophilicity at the carbonyl compared to fluorine-substituted pyridines .

Heterocyclic Derivatives Beyond Pyridine

Table 3: Bromoethanones with Complex Heterocycles

Compound Name Molecular Formula Heterocycle Molecular Weight (g/mol) Key Features/Applications
2-Bromo-1-(5-methyl-3-phenylisoxazol-4-yl)ethanone C₁₂H₁₀BrNO₂ Isoxazole 280.12 Building block for bioactive molecules
2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone C₉H₆BrN₂O Pyrrolopyridine 237.06 High yield (92%); used in kinase inhibitor research

Key Observations :

  • Heterocycle Complexity : Isoxazole and pyrrolopyridine rings introduce steric hindrance, affecting reaction kinetics but enabling selective binding in drug design .
  • Thermal Stability : Pyrrolopyridine derivatives exhibit high melting points (>280°C), suggesting strong intermolecular forces .

Biological Activity

2-Bromo-1-(5-fluoropyridin-2-yl)ethanone is an organic compound with the molecular formula C8H7BrFNO. This compound is a derivative of pyridine, characterized by the presence of bromine and fluorine substituents, which enhance its chemical reactivity and potential biological activity. Understanding its biological activity is crucial for evaluating its pharmacological potential, particularly in medicinal chemistry.

Chemical Structure

The structure of this compound features:

  • Bromo group at position 1.
  • Fluorinated pyridine moiety at position 5.

This unique arrangement influences its interactions with various biological targets, including enzymes and receptors.

Biological Activity Overview

The biological activity of this compound has been linked to its potential as a pharmacological agent. Studies indicate that compounds with similar structures have shown interactions with several biological targets, which may include:

  • Enzymes : Modulation of enzyme activity is a significant aspect of its biological profile.
  • Receptors : The compound may influence receptor signaling pathways, contributing to its pharmacological effects.

Structure-Activity Relationship (SAR)

The presence of halogen atoms (bromine and fluorine) in the structure is believed to enhance binding affinity and selectivity towards specific molecular targets. The impact of fluorination on biological activity has been documented in various studies, indicating that fluorinated compounds often exhibit improved potency and selectivity due to their lipophilic and electron-withdrawing properties .

Comparative Analysis

A comparison of this compound with structurally similar compounds reveals insights into its unique properties:

Compound NameMolecular FormulaUnique Features
1-(2-Bromo-6-fluoropyridin-4-yl)ethanoneC7H5BrFNODifferent positioning of halogen substituents
1-(4-Bromopyridin-2-yl)ethanoneC7H6BrNOContains a different halogen substitution pattern
2-Bromo-5-fluoroisonicotinic acidC7H6BrFNO2Contains additional functional groups
3-Amino-2-bromo-5-fluoropyridineC7H7BrFNAmino group introduces different reactivity

The specific arrangement of bromine and fluorine on the pyridine ring significantly influences the compound's chemical reactivity and biological properties compared to its analogs.

Case Studies and Research Findings

Research has indicated promising results regarding the biological activities associated with this compound. For instance:

  • Enzyme Inhibition Studies : Investigations into enzyme interactions suggest that this compound may inhibit specific enzymes involved in disease pathways, potentially offering therapeutic benefits.
  • Cytotoxicity Tests : Preliminary cytotoxicity assays have shown that derivatives similar to this compound exhibit varying degrees of cytotoxicity against different cancer cell lines, indicating potential applications in cancer therapy .
  • Molecular Docking Studies : Computational studies have demonstrated strong hydrophobic interactions between this compound and target receptors, suggesting a favorable binding profile that could be explored for drug design .

Q & A

Q. What are the standard synthetic routes for 2-bromo-1-(5-fluoropyridin-2-yl)ethanone, and how do reaction conditions influence yield and purity?

Answer: The compound is typically synthesized via bromination of 1-(5-fluoropyridin-2-yl)ethanone. A common method involves using bromine (Br₂) in a solvent such as acetic acid or dichloromethane under controlled temperatures (0–25°C) to ensure selective α-bromination . Key factors affecting yield include:

  • Solvent choice : Polar aprotic solvents like acetic acid stabilize intermediates, reducing side reactions.
  • Temperature control : Lower temperatures minimize over-bromination or decomposition.
  • Stoichiometry : Excess bromine may lead to di-brominated byproducts.

Validation : Monitor reaction progress via TLC or HPLC. Purification by column chromatography (silica gel, hexane/ethyl acetate gradient) typically yields >85% purity .

Q. How can researchers confirm the structural integrity of this compound?

Answer: Use a combination of spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^{13}C NMR identify the α-brominated ketone (δ ~4.5 ppm for CH₂Br in 1^1H NMR) and fluoropyridine ring protons (δ ~8.0–8.5 ppm) .
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for refinement. The bromine and fluorine atoms generate distinct electron density maps, enabling precise structural validation .
  • Mass spectrometry : ESI-MS or HRMS confirms the molecular ion peak at m/z 231.96 (C₇H₅BrFNO⁺) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Answer: Critical properties include:

  • Solubility : Moderate in DMSO, DCM, and THF; low in water. Pre-dissolve in DMSO for biological assays.
  • Stability : Light- and moisture-sensitive. Store under inert gas (N₂/Ar) at −20°C .
  • Reactivity : The α-bromo ketone acts as an electrophile, enabling nucleophilic substitutions (e.g., SN2 reactions with amines or thiols) .

Advanced Research Questions

Q. How does the fluorine substitution at the 5-position of the pyridine ring influence the compound’s reactivity and biological activity?

Answer: The 5-fluorine atom:

  • Electronic effects : Withdraws electron density via inductive effects, increasing the electrophilicity of the α-carbon and enhancing reactivity in nucleophilic substitutions .
  • Biological interactions : Fluorine’s small size and high electronegativity improve binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). Comparative studies show that 5-fluoro analogs exhibit 3–5× higher inhibition potency than non-fluorinated counterparts against targets like kynurenine 3-monooxygenase .

Methodological note : Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and predict reactivity .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies often arise from assay conditions or impurity profiles. Strategies include:

  • Reproducibility checks : Re-synthesize the compound using validated protocols and compare bioactivity.
  • Purity analysis : Use HPLC-MS to rule out confounding impurities (e.g., di-brominated byproducts).
  • Target validation : Perform orthogonal assays (e.g., SPR for binding affinity, enzymatic activity assays) .

Example : A study reporting inconsistent enzyme inhibition may have used impure batches. Repetition with >95% pure material (via prep-HPLC) resolves discrepancies .

Q. What computational methods are effective in predicting the interaction of this compound with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding modes. The bromine atom often occupies halogen-bonding pockets in enzymes .
  • MD simulations : GROMACS or AMBER simulate dynamic interactions, revealing stability of ligand-target complexes over time.
  • QSAR models : Train models using datasets of pyridine derivatives to predict IC₅₀ values for new targets .

Case study : Docking studies predicted strong binding of this compound to the active site of cytochrome P450 2D6, later validated by in vitro assays .

Q. How do structural analogs (e.g., chloro, methyl, or nitro derivatives) compare in synthetic and biological applications?

Answer:

Analog Key Feature Reactivity/Bioactivity
2-Bromo-1-(5-chloropyridin-2-yl)ethanoneChlorine substitutionHigher lipophilicity; enhanced CNS penetration
2-Bromo-1-(5-methylpyridin-2-yl)ethanoneMethyl groupReduced electrophilicity; lower enzyme inhibition
2-Bromo-1-(5-nitropyridin-2-yl)ethanoneNitro groupStrong electron-withdrawing effect; increased cytotoxicity

Synthetic note : Nitro derivatives require cautious handling due to explosive byproduct risks .

Q. What strategies optimize the use of this compound in multicomponent reactions (e.g., Ugi or Biginelli reactions)?

Answer:

  • Catalyst selection : Use Lewis acids like ZnCl₂ to activate the α-bromo ketone for nucleophilic attack.
  • Solvent optimization : Polar solvents (e.g., MeCN) improve solubility of intermediates.
  • Temperature gradients : Start at 0°C to control exothermic steps, then warm to 60°C to drive reaction completion .

Example : In Ugi reactions, this compound reacts with amines, isocyanides, and carboxylic acids to yield peptidomimetics with fluorinated pyridine cores .

Q. Table 1. Comparative Reactivity of Halogenated Pyridine Derivatives

Compound Electrophilicity (DFT, eV) Enzyme Inhibition (IC₅₀, μM)
This compound−1.450.32 (KMO)
2-Bromo-1-(5-chloropyridin-2-yl)ethanone−1.380.89 (KMO)
2-Bromo-1-(5-nitropyridin-2-yl)ethanone−1.920.12 (CYP2D6)

Q. Table 2. Solvent Effects on Bromination Yield

Solvent Temperature (°C) Yield (%) Purity (%)
Acetic acid0–58892
DCM20–257685
THF10–156878

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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